

Application Notes and Protocols for Studying Na⁺-Ca²⁺ Exchange with PD 122860

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PD 122860

Cat. No.: B1678600

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Introduction

PD 122860 is a dihydropyridine derivative with a unique pharmacological profile, acting as both a sodium (Na⁺) channel stimulator and a calcium (Ca²⁺) channel blocker.^[1] This dual activity makes it a valuable tool for investigating the intricate relationship between intracellular Na⁺ concentration and the function of the Na⁺-Ca²⁺ exchanger (NCX). The NCX is a critical membrane protein responsible for maintaining Ca²⁺ homeostasis in many cell types, particularly in excitable cells like cardiomyocytes.^{[2][3]} It operates bidirectionally, exchanging three Na⁺ ions for one Ca²⁺ ion, and its direction is governed by the electrochemical gradients of both ions.^{[2][3]}

By stimulating Na⁺ channels, **PD 122860** induces an increase in intracellular Na⁺ concentration ([Na⁺]_i). This rise in [Na⁺]_i alters the driving force for the NCX, making it a useful experimental maneuver to study the exchanger's activity and its physiological consequences. The positive inotropic effect of **PD 122860** in cardiac tissue, which is blunted by the Na⁺-Ca²⁺ exchange inhibitor dichlorobenzamil, strongly suggests that its mechanism of action is mediated through the modulation of the NCX.^[1]

These application notes provide a comprehensive guide for utilizing **PD 122860** to study Na⁺-Ca²⁺ exchange, including detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and workflows.

Data Presentation

The following tables summarize the key pharmacological properties of **PD 122860** and its expected effects on ion concentrations and NCX activity based on its known mechanism of action.

Table 1: Pharmacological Profile of **PD 122860**

Parameter	Description	Value/Effect	Reference
Primary Target (Stimulation)	Voltage-gated Na ⁺ channels	Stimulates Na ⁺ influx	[1]
Primary Target (Blockade)	L-type Ca ²⁺ channels	Inhibits Ca ²⁺ influx	[1]
Functional Cardiac Effect	Inotropy (contractility)	Increases	[1]
Vascular Effect	Vasodilation	Relaxes potassium-contracted aortic rings	[1]
Enantiomeric Activity (Inotropy)	Resides in both enantiomers	Both (+) and (-) enantiomers are active	[1]
Enantiomeric Activity (Vasodilation)	Resides in the (+)-enantiomer	(+)-PD 122860 is the primary vasodilator	[1]

Table 2: Expected Effects of **PD 122860** on Ion Homeostasis and NCX Activity

Parameter	Expected Change	Rationale
Intracellular Na ⁺ Concentration ([Na ⁺] _i)	Increase	Stimulation of Na ⁺ channels leads to Na ⁺ influx.
Na ⁺ -Ca ²⁺ Exchanger (NCX) Activity (Forward Mode)	Decrease	Increased [Na ⁺] _i reduces the electrochemical gradient driving Na ⁺ into the cell, thus slowing down Ca ²⁺ extrusion.
Na ⁺ -Ca ²⁺ Exchanger (NCX) Activity (Reverse Mode)	Increase	A significant rise in [Na ⁺] _i can reverse the exchanger, leading to Ca ²⁺ influx.
Intracellular Ca ²⁺ Concentration ([Ca ²⁺] _i)	Increase	The net effect of reduced forward mode and potentially activated reverse mode of NCX leads to an accumulation of intracellular Ca ²⁺ . This is further influenced by the Ca ²⁺ channel blocking activity of PD 122860.

Experimental Protocols

The following are detailed protocols for using **PD 122860** to study Na⁺-Ca²⁺ exchange in different experimental systems. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Protocol 1: Measurement of Intracellular Na⁺ Concentration ([Na⁺]_i) in Response to PD 122860

Objective: To quantify the effect of **PD 122860** on intracellular Na⁺ levels using a fluorescent indicator.

Materials:

- Cultured cells expressing Na⁺ channels and NCX (e.g., cardiomyocytes, neurons, or a suitable cell line).
- Sodium-sensitive fluorescent dye (e.g., SBFI-AM).
- **PD 122860**.
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer.
- Fluorescence microscope or plate reader.

Procedure:

- Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading solution of 5-10 μM SBFI-AM with 0.02% Pluronic F-127 in HBSS.
 - Incubate the cells with the loading solution for 60-90 minutes at 37°C.
 - Wash the cells twice with fresh HBSS to remove extracellular dye.
- **PD 122860** Application:
 - Prepare a stock solution of **PD 122860** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 μM) in HBSS immediately before use.
- Fluorescence Measurement:
 - Acquire baseline fluorescence readings. SBFI is a ratiometric dye, so excite at approximately 340 nm and 380 nm and measure emission at 500 nm.
 - Add the **PD 122860** solution to the cells.

- Record the change in the fluorescence ratio over time.
- Calibration:
 - At the end of each experiment, calibrate the fluorescence signal by exposing the cells to solutions with known Na^+ concentrations in the presence of ionophores (e.g., gramicidin and monensin).

Protocol 2: Measurement of Na^+ - Ca^{2+} Exchange Activity using $^{25}\text{Ca}^{2+}$ Influx (Reverse Mode)

Objective: To assess the effect of **PD 122860**-induced Na^+ loading on the reverse mode of the NCX.

Materials:

- Sarcolemmal vesicles or cultured cells.
- **PD 122860**.
- Radioactive $^{25}\text{Ca}^{2+}$.
- Na^+ -free and Na^+ -containing buffers.
- Quenching solution (e.g., ice-cold LaCl_3 solution).
- Scintillation counter.

Procedure:

- Preparation of Vesicles/Cells:
 - Isolate sarcolemmal vesicles from cardiac tissue or use cultured cells.
 - Pre-load the vesicles or cells with a Na^+ -containing buffer.
- Incubation with **PD 122860**:

- Incubate the Na^+ -loaded vesicles/cells with varying concentrations of **PD 122860** for a predetermined time to stimulate Na^+ channels and further increase intra-vesicular/cellular Na^+ .
- Initiation of Exchange:
 - Rapidly dilute the vesicles/cells into an external Na^+ -free buffer containing a known concentration of $^{25}\text{Ca}^{2+}$. This creates an outward Na^+ gradient, driving the reverse mode of the NCX and the uptake of $^{25}\text{Ca}^{2+}$.
- Termination of Exchange:
 - After a specific time interval (e.g., 1-10 seconds), stop the reaction by adding an ice-cold quenching solution containing LaCl_3 , which blocks Ca^{2+} transport.
- Measurement of $^{25}\text{Ca}^{2+}$ Uptake:
 - Rapidly filter the samples and wash to remove extracellular $^{25}\text{Ca}^{2+}$.
 - Measure the radioactivity of the filters using a scintillation counter.
- Data Analysis:
 - Calculate the rate of $^{25}\text{Ca}^{2+}$ uptake and compare the rates in the presence and absence of **PD 122860**.

Protocol 3: Electrophysiological Measurement of NCX Current (I_{NCX}) Modulated by PD 122860

Objective: To measure the effect of **PD 122860** on the NCX current using the whole-cell patch-clamp technique.

Materials:

- Isolated single cells (e.g., ventricular myocytes).
- Patch-clamp setup.

- Extracellular and intracellular (pipette) solutions designed to isolate I_{NCX} .

- **PD 122860.**

- NCX inhibitor (e.g., Ni^{2+} or KB-R7943) for current identification.

Procedure:

- Cell Preparation: Isolate single cells using standard enzymatic digestion methods.
- Patch-Clamp Recording:
 - Establish a whole-cell patch-clamp configuration.
 - Use an intracellular solution with a defined $[\text{Na}^+]$ and a low Ca^{2+} buffering capacity. The extracellular solution should be designed to minimize other ionic currents.
- I_{NCX} Elicitation:
 - Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit the characteristic I_{NCX} .
- Application of **PD 122860**:
 - Perfuse the cell with an extracellular solution containing **PD 122860**. This will increase $[\text{Na}^+]_i$ and subsequently alter the I_{NCX} .
- Data Acquisition and Analysis:
 - Record the changes in the current-voltage (I-V) relationship of I_{NCX} in the presence of **PD 122860**.
 - Confirm the recorded current is I_{NCX} by its sensitivity to a specific NCX inhibitor.
 - Analyze the shift in the reversal potential of I_{NCX} to quantify the change in $[\text{Na}^+]_i$.

Visualizations

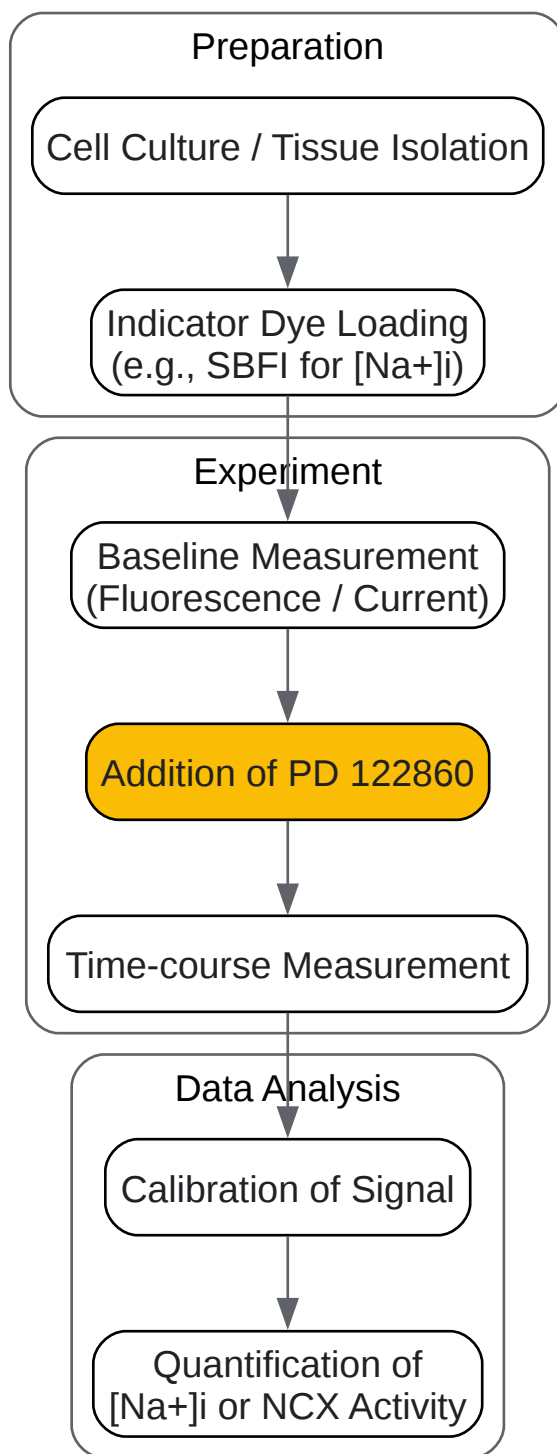
Signaling Pathway

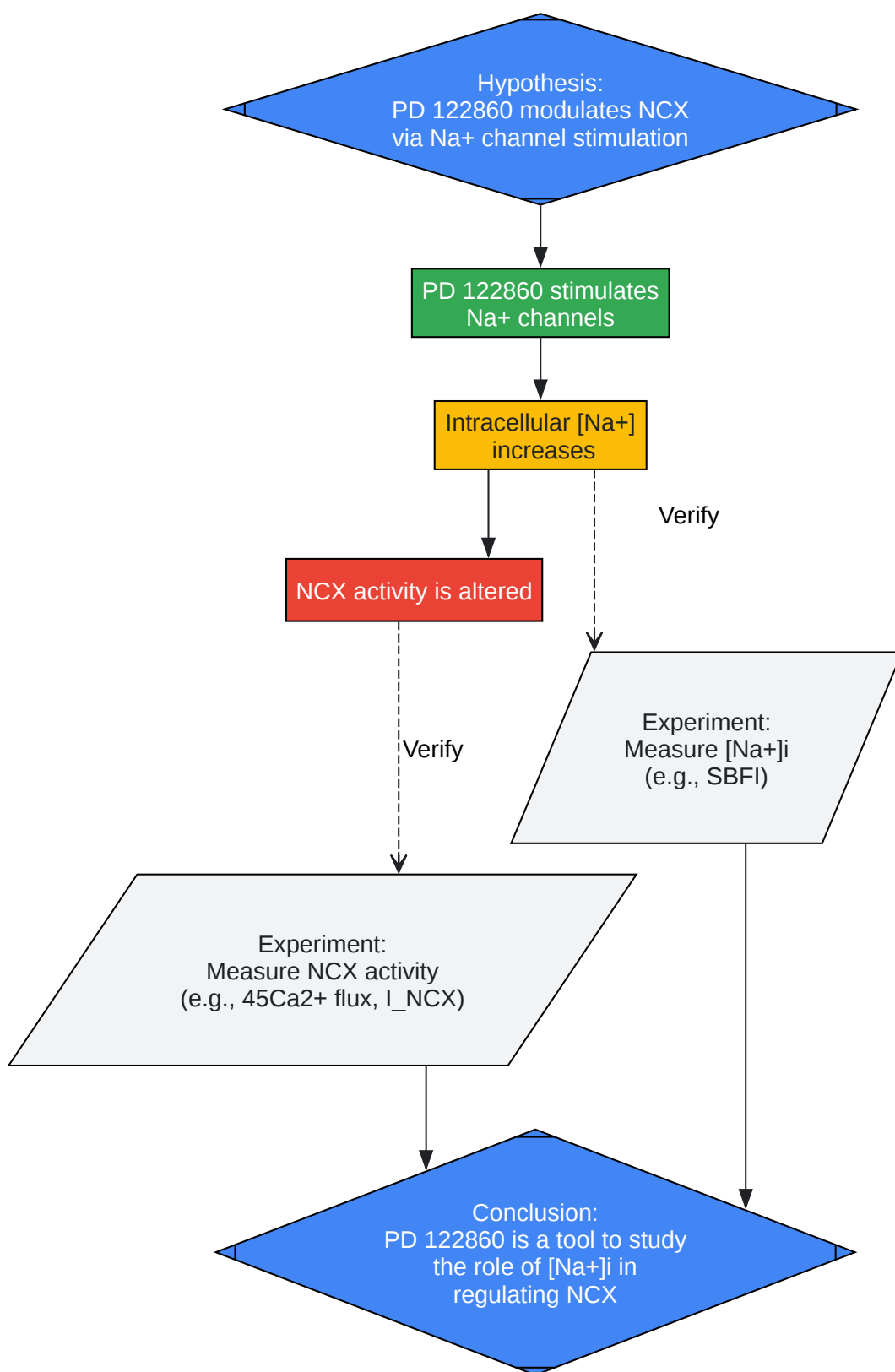


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Caption: Mechanism of **PD 122860** action on Na⁺-Ca²⁺ exchange.

Experimental Workflow





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References

- 1. Characterization of the effects of the new inotropic agent BDF 9148 in isolated papillary muscles and myocytes of the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Na⁺-Ca²⁺ exchanger: dynamics of Ca²⁺-dependent activation and deactivation in intact myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratridine | Additional Voltage-gated Sodium Channel Products: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Na⁺-Ca²⁺ Exchange with PD 122860]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678600#using-pd-122860-to-study-na-ca-exchange]

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